Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate is a chemical compound characterized by its molecular formula and a molecular weight of approximately 244.09 g/mol. This compound features a pyridine ring that is substituted with a bromine atom, a hydroxyl group, and a carboxylate ester. Its physical properties include a melting point of 113°C and a boiling point of 263°C, with limited solubility in water, which is typical for many organic compounds with hydrophobic characteristics .
This compound exhibits notable biological activities, particularly in its interactions with specific enzymes. It has been shown to influence cellular signaling pathways by modulating key enzymes like 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which plays a critical role in the metabolism of vitamin B6 and related compounds. Additionally, it can inhibit or activate specific kinases, leading to significant changes in gene expression and cellular metabolism, indicating potential therapeutic applications .
The synthesis of methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate typically involves the following methods:
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate finds applications primarily in:
Studies have indicated that methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate interacts with several biological targets, including enzymes involved in metabolic pathways. Its ability to modulate enzyme activity suggests potential therapeutic applications in conditions related to metabolic dysregulation .
Several compounds share structural similarities with methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-Bromo-6-Hydroxy-Pyridine-3-Carboxylate | C9H10BrNO2 | Contains both hydroxyl and carboxylate groups |
| 5-Bromo-6-Hydroxy-Pyridine-3-Carboxylic Acid | C8H8BrNO3 | Lacks methyl ester functionality |
| Methyl 6-Hydroxy-Pyridine-3-Carboxylate | C8H9NO3 | Does not contain bromine; different reactivity |
| Ethyl 5-Bromo-6-Hydroxy-Pyridine-3-Carboxylate | C10H12BrNO3 | Ethyl instead of methyl; alters lipophilicity |
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate stands out due to its combination of functional groups that enhance its reactivity and potential biological activity .